7-Ethyl-4-methoxybenzofuran-2-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications using standard organic synthesis techniques .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Methods such as Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are frequently used to introduce various substituents onto the benzofuran core .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-4-methoxybenzofuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions to introduce additional substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-tumor and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-4-methoxybenzofuran-2-carbaldehyde is primarily related to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
- 7-Methoxybenzofuran-2-carbaldehyde
- 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Comparison: 7-Ethyl-4-methoxybenzofuran-2-carbaldehyde is unique due to the presence of both ethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-ethyl-4-methoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-3-8-4-5-11(14-2)10-6-9(7-13)15-12(8)10/h4-7H,3H2,1-2H3 |
InChI Key |
MUTMUBLBVZUMJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)OC)C=C(O2)C=O |
Origin of Product |
United States |
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